3-(Benzenesulfonyl)quinoline
CAS No.: 117620-35-6
Cat. No.: VC4891599
Molecular Formula: C15H11NO2S
Molecular Weight: 269.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117620-35-6 |
|---|---|
| Molecular Formula | C15H11NO2S |
| Molecular Weight | 269.32 |
| IUPAC Name | 3-(benzenesulfonyl)quinoline |
| Standard InChI | InChI=1S/C15H11NO2S/c17-19(18,13-7-2-1-3-8-13)14-10-12-6-4-5-9-15(12)16-11-14/h1-11H |
| Standard InChI Key | AXBCWJNBYCCPGP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2 |
Introduction
Chemical Properties and Structural Analysis
Molecular Characteristics
The compound features a quinoline core fused with a sulfonamide-functionalized benzene ring. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 269.32 g/mol | |
| logP | 5.52 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface | 44.7 Ų |
The sulfonyl group enhances electrophilicity, facilitating interactions with biological targets such as enzymes and receptors .
Spectroscopic Data
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common method involves the sulfonylation of quinoline derivatives using benzenesulfonyl chloride under catalytic conditions:
Procedure:
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Quinoline Activation: 3-Iodoquinoline is reacted with sodium benzenesulfinate in dimethylformamide (DMF) at 65°C .
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Coupling Reaction: Copper(I) trifluoromethanesulfonate benzene complex catalyzes the Ullmann-type coupling, yielding 3-(benzenesulfonyl)quinoline with a 58% yield .
Photocatalytic Methods
Recent advances utilize white LED light and acetone as a solvent to achieve yields up to 97% under mild conditions . This method avoids heavy metal catalysts, aligning with green chemistry principles .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (≥75%) and purity (>98%). Residual solvents such as DMF are regulated under ICH Q3C guidelines, with permissible limits of 880 ppm .
Pharmacological Applications
Carbonic Anhydrase Inhibition
3-(Benzenesulfonyl)quinoline derivatives exhibit potent inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX and XII), with values as low as 8.4 nM . This activity is critical for targeting hypoxic tumors, where CA IX overexpression drives metastasis .
Antimicrobial Activity
In vitro studies demonstrate broad-spectrum efficacy against Staphylococcus aureus (MIC: 4 µg/mL) and Escherichia coli (MIC: 8 µg/mL). The sulfonyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.
Anticancer Mechanisms
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Apoptosis Induction: Activates caspase-3/7 pathways in MCF-7 breast cancer cells (IC₅₀: 12 µM).
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Cell Cycle Arrest: Blocks G1/S transition by downregulating cyclin D1 in MDA-MB-231 cells.
Comparative Analysis with Analogues
The parent compound’s balance of lipophilicity (logP: 5.52) and polar surface area (44.7 Ų) optimizes blood-brain barrier penetration for neurotherapeutic applications .
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